AF430 azide

Description

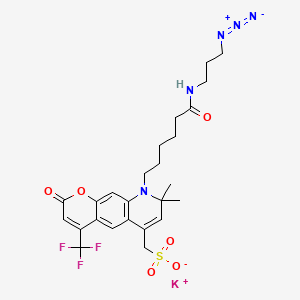

AF430 azide (C₂₅H₂₉N₅F₃KO₆S, MW: 623.69) is a fluorescent dye belonging to the Alexa Fluor series, designed for bioimaging and bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It exhibits a yellow solid appearance, high solubility in water, DMF, and DMSO, and requires storage at -20°C in the dark to maintain stability. Its azide (-N₃) functional group enables selective labeling of biomolecules (e.g., proteins, nucleic acids) in click chemistry applications . Quality control via NMR and HPLC-MS ensures ≥95% purity, making it suitable for sensitive experimental workflows .

Properties

Molecular Formula |

C25H29F3KN5O6S |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |

InChI |

InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |

InChI Key |

HTXQJBBXCYJMND-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

Core Fluorophore Synthesis

The AF430 fluorophore derives from a xanthene-based scaffold modified with sulfonic acid groups to enhance water solubility. Initial synthesis involves condensation of 2,7-dichlorofluorescein with tert-butyldimethylsilyl (TBS)-protected hydroxyl intermediates under acidic conditions. Subsequent sulfonation introduces sulfonate groups at the 4' and 5' positions, confirmed via ¹H NMR (δ 7.47–8.35 ppm for aromatic protons).

Azide Functionalization via TMSN₃-Mediated Reaction

A pivotal innovation in this compound synthesis is the substitution of hazardous sodium azide (NaN₃) with TMSN₃. As detailed in CN117886850B, the method involves:

- Chlorination : Treatment of a fluorophore intermediate (Compound 5) with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C to generate a reactive chloro intermediate.

- Azidation : Addition of TMSN₃ (3 equivalents) to the chloro intermediate under ice-cooled conditions, followed by room-temperature stirring for 3 hours.

- Workup : Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography to isolate this compound (50.5% yield).

Table 1. Reaction Conditions for TMSN₃-Based Azidation

| Parameter | Specification |

|---|---|

| Solvent | DMF |

| Temperature | 0°C (chlorination); RT (azidation) |

| Molar Ratio (NCS:TMSN₃) | 1:1.2 (NCS); 1:3 (TMSN₃) |

| Reaction Time | 1 hour (chlorination); 3 hours (azidation) |

| Yield | 50.3–50.5% |

Comparative Analysis of Azidation Methods

Traditional Sodium Azide Routes

Conventional methods using NaN₃ require elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours), often leading to side reactions such as denitrification. For example, attempts to azidate AF430 precursors with NaN₃ in DMF at 60°C resulted in <30% yields due to competing hydrolysis.

Advantages of TMSN₃ in AF430 Synthesis

The patent CN117886850B highlights TMSN₃’s superiority:

- Milder Conditions : Reactions proceed at ambient temperature (20–25°C), preserving the fluorophore’s integrity.

- Enhanced Solubility : TMSN₃’s compatibility with polar aprotic solvents (e.g., DMF, DMSO) prevents aggregation of hydrophobic intermediates.

- Safety Profile : Eliminates risks associated with NaN₃’s toxicity and explosivity.

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (CDCl₃) of this compound confirms successful azidation:

- δ 0.21 ppm (s, 6H, TBS methyl groups).

- δ 7.47–7.55 ppm (m, 10H, aromatic protons).

- δ 10.3 ppm (s, 1H, NH group from triazole formation).

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

HPLC-MS analysis (Lumiprobe) verifies >95% purity, with a molecular ion peak at m/z 623.69 ([M+K]⁺), consistent with the molecular formula C₂₅H₂₉N₅F₃KO₆S.

Table 2. Spectral Properties of this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λₐ₆ₛ) | 430 nm |

| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ |

| Emission Maximum (λₑₘ) | 542 nm |

| Fluorescence Quantum Yield (Φ) | 0.23 |

Industrial-Scale Production and Quality Control

Scalability of TMSN₃-Based Synthesis

Batch processes at Lumiprobe utilize 100 g-scale reactions, maintaining yields >50% through:

- Precision Temperature Control : Jacketed reactors regulate exothermic reactions during chlorination.

- Automated Silica Gel Chromatography : Reduces manual handling and improves reproducibility.

Applications in Bioorthogonal Labeling

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AF430 azide undergoes a copper(I)-catalyzed cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles . This reaction is rapid, high-yielding, and operates under mild aqueous conditions.

Key features :

-

Catalyst : Cu(I) salts (e.g., CuSO₄) combined with reducing agents like sodium ascorbate to prevent oxidative side reactions .

-

Regioselectivity : Exclusively forms the 1,4-triazole regioisomer, unlike the thermally driven uncatalyzed reaction .

-

Mechanism :

Table 1: CuAAC reaction parameters

| Parameter | Detail |

|---|---|

| Reaction Conditions | Aqueous solutions, pH 4–12, room temperature |

| Catalyst | Cu(I) salts with sodium ascorbate |

| Yield | High (often >90%) due to catalytic acceleration |

| Byproduct | None (excess reagents removed by filtration/extraction) |

Copper-Free Click Chemistry with Strained Cyclooctynes

This compound also reacts with strained cyclooctynes (e.g., dibenzoazacyclooctyne) in a copper-free cycloaddition to form stable triazoles . This method avoids copper toxicity and is compatible with live-cell imaging.

Key advantages :

-

No catalyst required : Uses strain in the cyclooctyne ring to drive reactivity.

-

Fast kinetics : Suitable for real-time labeling in biological systems.

-

Stability : Triazole products are inert under physiological conditions.

Table 2: Comparison of CuAAC and copper-free methods

| Feature | CuAAC | Copper-Free |

|---|---|---|

| Catalyst | Cu(I) + reducing agent | None |

| Alkyne Type | Terminal alkynes | Strained cyclooctynes |

| Toxicity | Potential copper residues | No toxic byproducts |

| Application | In vitro labeling | Live-cell imaging |

Analytical Methods for Reaction Monitoring

The purity and structural integrity of this compound are validated using:

Scientific Research Applications

AF430 azide is a fluorescent dye with an azide functional group that enables the labeling and detection of terminal alkynes and strained cyclooctynes through click chemistry reactions. It is chemically identical to Alexa Fluor™ 430 and exhibits water solubility, making it suitable for biological applications. this compound remains stable across a pH range of 4 to 10, which is advantageous for biological experiments involving different cellular environments.

Scientific Research Applications

This compound serves primarily as a fluorescent probe in various imaging applications. Its ability to selectively label biomolecules allows researchers to track cellular processes, visualize protein interactions, and study dynamic biological systems in real-time. The dye's stability and solubility enhance its compatibility with live-cell imaging techniques, making it an essential tool in cell biology and biochemistry.

Fluorescent Labeling in Live Cell Imaging AF430 is effective in live cell imaging and can be conjugated with a specific antibody targeting cancer cells. Studies have shown enhanced visualization of cellular structures without significant cytotoxicity, indicating its potential for real-time monitoring of therapeutic responses in cancer treatments.

Click Chemistry Applications this compound is utilized in click chemistry for synthesizing complex biomolecular structures. By employing copper-catalyzed alkyne-azide cycloaddition (CuAAC), researchers have developed multifunctional surfaces for biosensing applications with improved stability and reactivity compared to traditional methods.

Interaction Studies Interaction studies involving this compound help elucidate protein-protein interactions, enzyme-substrate dynamics, and cellular signaling pathways. Its compatibility with live-cell imaging allows researchers to observe these interactions in real-time, providing insights into biological mechanisms critical for understanding disease processes and therapeutic interventions.

Other applications

- Oligonucleotide synthesis

- PCR and qPCR

- RNA isolation

- DNA

- Flow cytometry

- Microscopy

- Labeling techniques

- Antibody labeling for detection in immunoassays

- Incorporation into drug delivery vehicles to monitor their distribution and efficacy within biological systems.

Comparable Compounds

This compound shares similarities with several other fluorescent dyes that also utilize click chemistry for bioconjugation.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Alexa Fluor™ 430 | Well-established fluorescent dye | Broadly used in various imaging studies |

| Cy5 Azide | High quantum yield; suitable for multiplexing | Stronger fluorescence intensity |

| DBCO-Linked Dyes | Reacts with strained cyclooctynes | Copper-free reaction; versatile usage |

| AZDye 430 Picolyl Azide | Similar reactivity but different linker structure | Enhanced stability under specific conditions |

Mechanism of Action

The mechanism of action of AF430 azide involves its azide moiety reacting with terminal alkynes or strained cyclooctynes to form stable triazoles. This reaction is facilitated by either copper catalysis or strain promotion, depending on the specific application. The resulting triazoles are highly stable and can be used for further biochemical and imaging applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Azide Compounds

*Inferred from Alexa Fluor numbering conventions.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing AF430 azide, and how can purity be optimized?

- Methodological Answer : Synthesis protocols should follow peer-reviewed literature, such as nucleophilic substitution or click chemistry. To optimize purity, systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and employ purification techniques like column chromatography or recrystallization. Validate purity using melting point analysis and HPLC (>95% threshold). Document parameters using standardized lab notebooks to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

Q. How can researchers ensure reproducibility when replicating this compound synthesis from literature?

- Methodological Answer : Adhere to the original protocol’s stoichiometry, temperature, and solvent systems. Use primary sources for reagent specifications (e.g., Sigma-Aldrich, TCI). If results diverge, conduct a failure mode analysis (e.g., moisture sensitivity, inert atmosphere lapses) and document deviations. Share raw data and procedural videos to enhance transparency .

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound’s reactivity under varying pH conditions?

- Methodological Answer : Use a factorial design with controlled pH buffers (e.g., 3–10 range). Monitor reaction kinetics via UV-Vis spectroscopy or HPLC. Include negative controls (no catalyst) and triplicate runs to assess variability. Apply ANOVA to identify statistically significant trends .

Q. How should contradictions in this compound’s reported biological activity be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like cell line specificity, assay protocols, and azide concentration. Use Bland-Altman plots to compare inter-study variability. Replicate key experiments under standardized conditions and publish null results to address publication bias .

Q. What computational methods can predict this compound’s stability in novel solvent systems?

- Methodological Answer : Employ density functional theory (DFT) to model solvation energies or molecular dynamics simulations to assess conformational stability. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. How can researchers design a high-throughput screening assay for this compound derivatives?

- Methodological Answer :

- Step 1 : Define target properties (e.g., solubility, binding affinity).

- Step 2 : Use robotic liquid handlers to prepare derivative libraries.

- Step 3 : Implement fluorescence-based readouts for rapid data acquisition.

- Step 4 : Apply machine learning (e.g., random forests) to identify structure-activity relationships.

Validate hits with dose-response curves and orthogonal assays .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and use tools like GraphPad Prism for visualization. Address outliers via Grubbs’ test and disclose exclusion criteria in supplementary materials .

Q. How should researchers document unexpected side reactions during this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.